molecular formula C9H13ClN2O B13870221 N'-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine

N'-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13870221
M. Wt: 200.66 g/mol
InChI Key: UQCVRTPGECCQPR-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine typically involves the reaction of 5-chloro-2-methoxyaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ethane-1,2-diamine moiety can interact with metal ions or other biomolecules, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Uniqueness

N’-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2O/c1-13-9-3-2-7(10)6-8(9)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

UQCVRTPGECCQPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCN

Origin of Product

United States

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